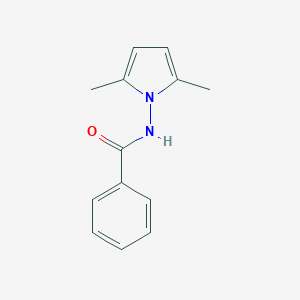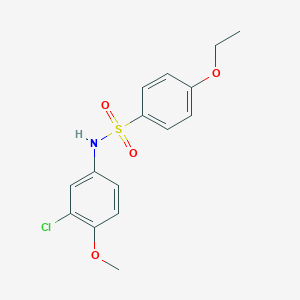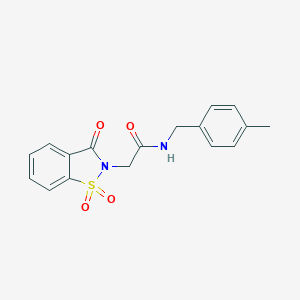
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Overview
Description
“N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells . The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
The compound can be synthesized by reacting different substituted aromatic acids with 2- (2,5-dimethyl-1H-pyrrol-1-yl)aniline using HBTU as a coupling agent, DIEA as a catalyst, and DMF as a solvent .Molecular Structure Analysis
While specific molecular structure analysis for “N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” was not found, similar compounds such as 2,5-Dimethyl-1-phenylpyrrole and 2,5-Dimethyl-1H-pyrrole have been analyzed .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .Scientific Research Applications
Monoclonal Antibody Production : "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide" was found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This compound suppressed cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate, positively impacting antibody production (Aki et al., 2021).
Biological Evaluation and Medicinal Chemistry : N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a related compound, were evaluated for potential biological applications. These compounds showed inhibitory potential against various enzymes and are of interest for further applications in medicinal chemistry (Saeed et al., 2015).
Anticancer Activity : A derivative of 2,4-dimethyl-1H-pyrrole-3-carboxamide displayed significant antiproliferative activity against certain cancer cell lines, suggesting its potential in anticancer drug development (Rasal et al., 2020).
Antimycobacterial Agents : Pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, have shown promising antimycobacterial and antimicrobial activities. These compounds were effective against Mycobacterium tuberculosis and other bacterial strains (Joshi et al., 2017).
Antiproliferative Activity and Autophagy Modulation : N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated antiproliferative activity and influenced autophagy, highlighting their potential as cancer therapeutics (Ai et al., 2017).
DNA Binding and Cytotoxicity Studies : Bis-pyrazoles derived from 3,5-dimethyl pyrazole were studied for their DNA binding properties and cytotoxicity against cancer cell lines. This research contributes to the understanding of these compounds in cancer treatment (Reddy et al., 2017).
Antineoplastic Metabolism and Disposition : The metabolism and disposition of an antineoplastic compound, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), were investigated in rats. This study contributes to understanding the pharmacokinetics of such compounds (Zhang et al., 2011).
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of “N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide” on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-9-11(2)15(10)14-13(16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCKUPTAVGZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426622.png)
![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B426623.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426626.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B426628.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)

![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426636.png)
![5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-ethyl-2,4-imidazolidinedione](/img/structure/B426637.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B426638.png)
![N-(2,5-dichlorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B426639.png)


![N-(3-chloro-4-methylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426644.png)